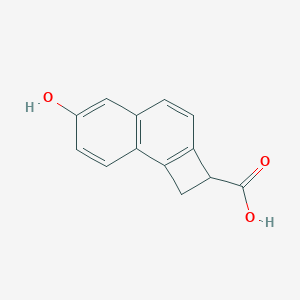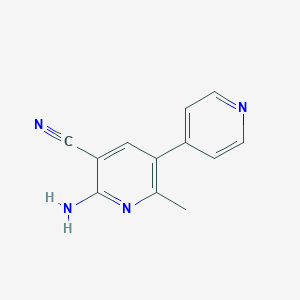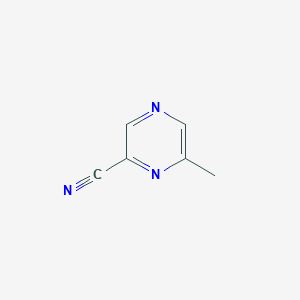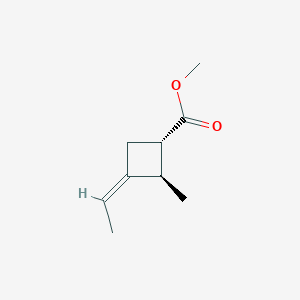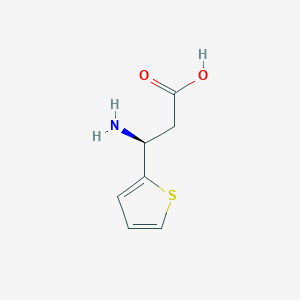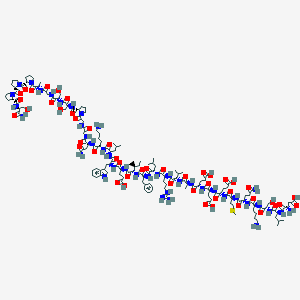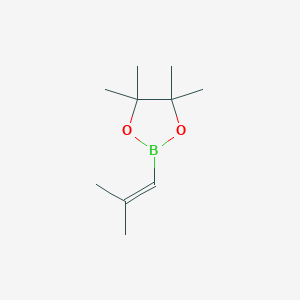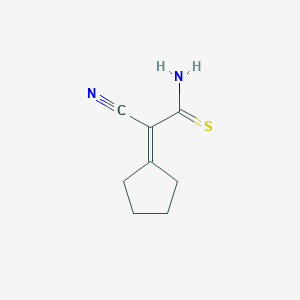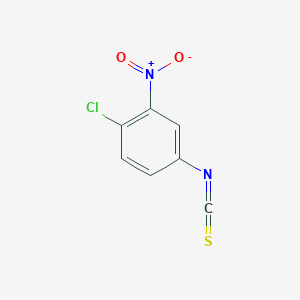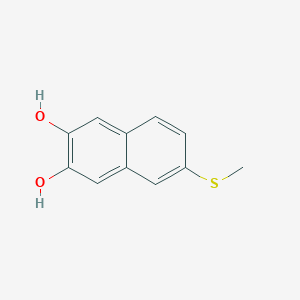
6-(Methylthio)naphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)naphthalene-2,3-diol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a naphthalene derivative with a methylthio group attached to the 6th position and hydroxy groups attached to the 2nd and 3rd positions. This compound has shown potential in scientific research due to its ability to interact with biological systems, making it a promising candidate for further study.
Mechanism Of Action
The mechanism of action of 6-(Methylthio)naphthalene-2,3-diol is not fully understood. However, it is believed that its antioxidant properties play a role in its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells may be due to its ability to induce apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Studies have shown that 6-(Methylthio)naphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting against neuronal damage.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(Methylthio)naphthalene-2,3-diol in lab experiments is its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential uses.
Future Directions
There are several future directions for the study of 6-(Methylthio)naphthalene-2,3-diol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further study is needed to fully understand its mechanism of action and potential uses in the treatment of cancer. Finally, more research is needed to determine the safety and potential side effects of this compound.
Synthesis Methods
The synthesis of 6-(Methylthio)naphthalene-2,3-diol involves the reaction of 6-chloro-2,3-dihydroxynaphthalene with sodium methylthiolate. This reaction results in the formation of 6-(Methylthio)naphthalene-2,3-diol, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
6-(Methylthio)naphthalene-2,3-diol has shown potential in various scientific research applications. One area of interest is its potential as an antioxidant. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Additionally, it has shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
132425-78-6 |
|---|---|
Product Name |
6-(Methylthio)naphthalene-2,3-diol |
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
6-methylsulfanylnaphthalene-2,3-diol |
InChI |
InChI=1S/C11H10O2S/c1-14-9-3-2-7-5-10(12)11(13)6-8(7)4-9/h2-6,12-13H,1H3 |
InChI Key |
BOGGNRZFGQSTIM-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
Canonical SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
synonyms |
2,3-Naphthalenediol, 6-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




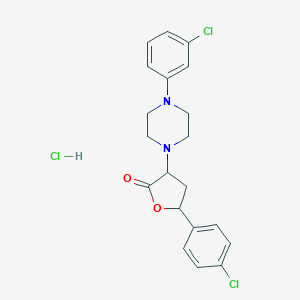
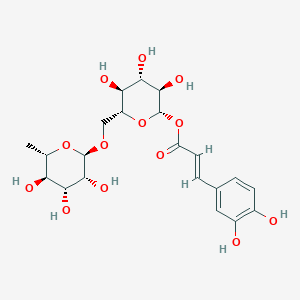
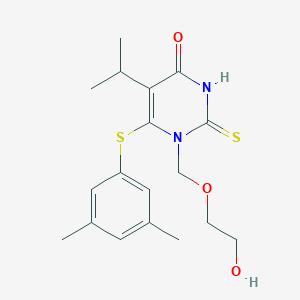
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
